6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol
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Overview
Description
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol is a complex organic compound that features both pyrimidine and piperazine rings
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit dipeptidyl peptidase iv , a protein involved in glucose metabolism, and Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Biochemical Pathways
If the compound does indeed target dipeptidyl peptidase iv, it could potentially affect glucose metabolism . If it targets Mycobacterium tuberculosis H37Ra, it could impact bacterial growth and survival .
Pharmacokinetics
Similar compounds have been found to be rapidly absorbed, primarily metabolized by hydroxylation, and eliminated by both metabolism and renal clearance .
Result of Action
If the compound does indeed inhibit dipeptidyl peptidase iv or mycobacterium tuberculosis h37ra, it could potentially lead to changes in glucose levels or bacterial growth, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.
Scientific Research Applications
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxypyrimidin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- (6-Hydroxypyrimidin-4-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-11-8-10(16-9-17-11)12(21)18-4-6-19(7-5-18)13-14-2-1-3-15-13/h1-3,8-9H,4-7H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUQDRHLLZMUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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